Cas no 18103-90-7 (1,2,5-Trimethylpiperidin-4-amine)
1,2,5-Trimethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1,2,5-trimethylpiperidin-4-amine
- 1,2,5-Trimethyl-4-piperidinamine
- 1,2,5-trimethyl-4-aminopiperidine
- SB42678
- 1,2,5-Trimethylpiperidin-4-amine
-
- Inchi: 1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3
- InChI Key: QDZDLPPKTNOOAE-UHFFFAOYSA-N
- SMILES: N1(C)CC(C)C(CC1C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 114
- XLogP3: 0.7
- Topological Polar Surface Area: 29.3
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 163.6±8.0 °C at 760 mmHg
- Flash Point: 54.6±13.6 °C
- Vapor Pressure: 2.0±0.3 mmHg at 25°C
1,2,5-Trimethylpiperidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2,5-Trimethylpiperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM408225-1g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 95%+ | 1g |
$329 | 2022-09-01 | |
| TRC | B587580-25mg |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B587580-50mg |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B587580-250mg |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-69930-0.05g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.05g |
$285.0 | 2023-05-20 | ||
| Enamine | EN300-69930-0.1g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.1g |
$426.0 | 2023-05-20 | ||
| Enamine | EN300-69930-0.25g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.25g |
$607.0 | 2023-05-20 | ||
| Enamine | EN300-69930-0.5g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.5g |
$959.0 | 2023-05-20 | ||
| Enamine | EN300-69930-1.0g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 1g |
$1229.0 | 2023-05-20 | ||
| Enamine | EN300-69930-2.5g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 2.5g |
$2408.0 | 2023-05-20 |
1,2,5-Trimethylpiperidin-4-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1,2,5-Trimethylpiperidin-4-amine
Professional Introduction to 1,2,5-Trimethylpiperidin-4-amine (CAS No. 18103-90-7)
1,2,5-Trimethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 18103-90-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The presence of multiple methyl substituents at the 1, 2, and 5 positions, along with an amine group at the 4-position, imparts unique chemical and pharmacological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of 1,2,5-Trimethylpiperidin-4-amine contributes to its versatility as a building block in drug discovery. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with biological targets, while the methyl groups enhance lipophilicity and influence metabolic stability. These features are particularly relevant in the development of central nervous system (CNS) drugs, where optimal blood-brain barrier penetration is often required.
Recent advancements in medicinal chemistry have highlighted the utility of 1,2,5-Trimethylpiperidin-4-amine in the design of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of compounds with potential antidepressant and antipsychotic activities. The amine functionality at the 4-position allows for further derivatization, enabling chemists to explore diverse chemical spaces and optimize pharmacokinetic profiles.
In addition to its applications in CNS drug development, 1,2,5-Trimethylpiperidin-4-amine has been investigated for its potential in other therapeutic areas. Research suggests that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making it a promising candidate for further exploration in chronic pain management. The structural motif is also being explored in antiviral and anticancer research, where modulating interactions with biological macromolecules is crucial for therapeutic efficacy.
The synthesis of 1,2,5-Trimethylpiperidin-4-amine typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Nucleophilic substitution reactions or reductive amination strategies are commonly employed to introduce the methyl groups and the amine functionality at the desired positions. Advances in synthetic methodologies have improved both yield and purity, facilitating its use in high-throughput screening and library synthesis programs.
From a computational chemistry perspective, 1,2,5-Trimethylpiperidin-4-amine has been studied to understand its molecular interactions with target proteins. Molecular docking simulations have revealed that this compound can bind to receptors such as serotonin transporters and dopamine receptors with high affinity. These findings align with its observed pharmacological effects and provide insights into potential mechanisms of action.
The pharmacokinetic properties of 1,2,5-Trimethylpiperidin-4-amine are also of interest. In vitro studies have indicated moderate solubility in water and good permeability across lipid bilayers, suggesting potential oral bioavailability. However, further research is needed to evaluate metabolic stability and excretion pathways to optimize dosing regimens and minimize side effects.
Regulatory considerations play a critical role in the development of compounds like 1,2,5-Trimethylpiperidin-4-amine. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety during production. Additionally, preclinical studies are essential to assess toxicity and efficacy before human trials can commence. The growing interest in this compound underscores its importance as a scaffold for future drug candidates.
The future direction of research on 1,2,5-Trimethylpiperidin-4-amine is likely to focus on expanding its applications through structure-based drug design. By leveraging computational tools and experimental data,scientists aim to develop analogs with enhanced potency、selectivity,and reduced adverse effects。Collaborative efforts between academia and industry will be crucial in translating these findings into clinical reality.
In conclusion,1,2,5-Trimethyl-piperidin -4-amine (CAS No.18103 -90 -7) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules,with potential applications spanning multiple therapeutic areas。 As research continues to uncover new possibilities,this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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